1,1-Bis(4-chlorophenyl)-2-(2,6-dimethylmorpholino)-1-ethanol
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Overview
Description
1,1-Bis(4-chlorophenyl)-2-(2,6-dimethylmorpholino)-1-ethanol is a synthetic organic compound It is characterized by the presence of two 4-chlorophenyl groups, a 2,6-dimethylmorpholino group, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(4-chlorophenyl)-2-(2,6-dimethylmorpholino)-1-ethanol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 4-chlorophenyl groups: This can be achieved through the chlorination of biphenyl compounds.
Introduction of the 2,6-dimethylmorpholino group: This step may involve the reaction of morpholine with dimethyl groups under controlled conditions.
Coupling reactions: The final step involves coupling the 4-chlorophenyl groups with the 2,6-dimethylmorpholino group in the presence of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(4-chlorophenyl)-2-(2,6-dimethylmorpholino)-1-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions may result in the formation of various substituted derivatives.
Scientific Research Applications
1,1-Bis(4-chlorophenyl)-2-(2,6-dimethylmorpholino)-1-ethanol may have several scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and pharmacology.
Industry: Use in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1-Bis(4-chlorophenyl)-2-(2,6-dimethylmorpholino)-1-ethanol would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Bis(4-chlorophenyl)-2-(2,6-dimethylmorpholino)-1-propanol
- 1,1-Bis(4-chlorophenyl)-2-(2,6-dimethylmorpholino)-1-butanol
Uniqueness
1,1-Bis(4-chlorophenyl)-2-(2,6-dimethylmorpholino)-1-ethanol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
1,1-Bis(4-chlorophenyl)-2-(2,6-dimethylmorpholino)-1-ethanol (CAS No. 477864-67-8) is a chemical compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C20H23Cl2NO2
- Molecular Weight : 380.31 g/mol
- Chemical Structure : The compound features a morpholine ring substituted with chlorophenyl groups, which is critical for its biological activity.
The compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors. Research indicates that it may act as a selective inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE4, which plays a crucial role in regulating intracellular levels of cyclic AMP (cAMP). Elevated cAMP levels are associated with various physiological responses, including anti-inflammatory effects.
1. Antiinflammatory Effects
Studies have shown that compounds similar to this compound can significantly reduce inflammation in various models. For instance:
- In vivo studies demonstrated a reduction in airway hyperreactivity and eosinophil accumulation in asthmatic mice models when treated with PDE4 inhibitors .
- The compound's mechanism involves modulation of pro-inflammatory mediators such as IL-4, IL-5, and IL-13.
2. Antibacterial Activity
Research has indicated that related compounds exhibit moderate to strong antibacterial activity against several strains:
- Compounds structurally related to this ethanol derivative have shown effectiveness against Salmonella typhi and Bacillus subtilis while demonstrating weaker activity against other bacterial strains .
3. Enzyme Inhibition
The compound has been implicated in the inhibition of various enzymes:
- It shows significant inhibitory activity against acetylcholinesterase and urease, which are important targets in treating conditions like Alzheimer's disease and urinary tract infections .
Case Study 1: PDE4 Inhibition
A study focused on a related PDE4 inhibitor demonstrated that it could significantly alleviate symptoms in a model of allergic asthma. The treatment resulted in decreased eosinophil peroxidase activity and improved lung histology after administration .
Case Study 2: Antibacterial Screening
In a comparative study of synthesized compounds, those similar to this compound were tested for antibacterial properties. Results showed that several compounds exhibited strong inhibitory effects against urease and moderate activity against specific bacterial strains .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2NO2/c1-14-11-23(12-15(2)25-14)13-20(24,16-3-7-18(21)8-4-16)17-5-9-19(22)10-6-17/h3-10,14-15,24H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMSRCXMPDAAPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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